Lisofylline - 6493-06-7

Lisofylline

Catalog Number: EVT-273253
CAS Number: 6493-06-7
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lisofylline [(R)-1-(5-hydroxyhexyl)-3,7-dimethylxanthine] [] is a synthetic methylxanthine derivative [] that exhibits potent anti-inflammatory and immunomodulatory properties [, , ]. It is an enantiomer-specific, alkyl-substituted methylxanthine []. Its primary function in scientific research is as a tool to study and modulate inflammatory processes and immune responses. Lisofylline is a metabolite of pentoxifylline in humans [, , ].

Future Directions
  • Optimization of Lisofylline Dosage and Administration: Further research is needed to optimize Lisofylline dosage and administration for various applications, including exploring long-term intravenous infusion for inflammatory disorders. []
  • Clarification of Mechanisms Underlying Clinical Trial Failures: Research should aim to understand the reasons behind the less-than-expected results of Lisofylline in some clinical trials, particularly in severe inflammatory disorders, considering factors like low serum levels. []
  • Investigation of Lisofylline's Impact on Specific Cell Types: Exploring Lisofylline's effects on different cell types, such as bronchial fibroblasts in asthma [], to uncover its therapeutic potential in modulating specific cellular processes.
  • Development of Novel Combination Therapies: Research should continue to investigate combination therapies involving Lisofylline and other agents, such as INGAP peptide for diabetes [], to enhance its therapeutic efficacy.

Pentoxifylline

Compound Description: Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) is a methylxanthine derivative that acts as a competitive nonselective phosphodiesterase inhibitor. [] It is primarily known for its hemorheologic properties and is used to treat intermittent claudication. [, ]

Relevance: Pentoxifylline is the parent drug of Lisofylline. [] Lisofylline is a more potent inhibitor of phosphatidic acid-dependent cell signaling than Pentoxifylline. [] Studies have shown that Lisofylline is more effective than Pentoxifylline in modifying radiation therapy and enhancing the response to ionizing radiation. [] Lisofylline also exhibits a more favorable pharmacokinetic profile compared to Pentoxifylline, achieving higher concentrations in target organs. [] Despite these differences, both compounds have demonstrated anti-inflammatory activities, with Lisofylline being generally considered the more potent of the two. [, , ]

(S)-M1

(S)-1-(5-hydroxyhexyl)-3,7-dimethylxanthine

Compound Description: (S)-M1 is the optical antipode of Lisofylline and is formed by the reduction of Pentoxifylline in human liver cytosol and microsomes. []

Relevance: While both (S)-M1 and Lisofylline are metabolites of Pentoxifylline, Lisofylline is the more active inhibitor of phosphatidic acid-dependent cell signaling. [, ] Research indicates that the interconversion between Pentoxifylline and (S)-M1 is more rapid than the interconversion between Pentoxifylline and Lisofylline. []

Lisofylline 4,5-diol

Compound Description: Lisofylline 4,5-diol is one of the two primary metabolites of Lisofylline formed through oxidation by cytochrome P450 enzymes, specifically CYP3A4 and CYP2A6, in human liver microsomes. []

Relevance: The formation of Lisofylline 4,5-diol represents a metabolic pathway for Lisofylline in humans. [] Understanding the metabolic fate of Lisofylline, including the formation of this diol metabolite, is crucial for understanding its pharmacokinetic properties and potential drug interactions. [, ]

8-Oxopentoxifylline

Compound Description: 8-Oxopentoxifylline is an 8-oxo derivative of Pentoxifylline that exhibits significant antioxidant and radical scavenging properties. [] It is a more potent inhibitor of lipid peroxidation than Pentoxifylline. []

Relevance: 8-Oxopentoxifylline's enhanced antioxidant and radical scavenging abilities compared to Pentoxifylline suggest that it might contribute to the anti-inflammatory effects observed with Pentoxifylline and its metabolite, Lisofylline. [] This highlights the potential role of oxidative stress in the conditions that Lisofylline is investigated for, including inflammation and autoimmune diseases. [, ]

8-Oxolisofylline

Compound Description: 8-Oxolisofylline is an 8-oxo derivative of Lisofylline that exhibits potent antioxidant and radical scavenging properties in vitro. [] It demonstrates a strong ability to scavenge hydroxyl and peroxyl radicals and inhibit lipid peroxidation. []

Relevance: 8-Oxolisofylline's potent antioxidant properties suggest a potential contribution to the overall therapeutic effects of Lisofylline, especially in conditions involving oxidative stress and inflammation. [] The fact that both 8-Oxolisofylline and 8-Oxopentoxifylline exhibit enhanced antioxidant activity compared to their parent compounds underscores the potential importance of this metabolic pathway for the biological activity of these methylxanthines. []

1,7-Dimethyl-8-oxoenprofylline

Compound Description: 1,7-Dimethyl-8-oxoenprofylline is an 8-oxo derivative of the xanthine drug enprofylline (3-propyl xanthine), structurally related to Pentoxifylline and Lisofylline. [] This compound exhibits considerable efficacy in inhibiting lipid peroxidation. []

Relevance: This compound, although structurally similar to Pentoxifylline and Lisofylline, exhibits a different structure-activity relationship regarding lipid peroxidation inhibition. [] This highlights the subtle structural changes within the xanthine class that can significantly impact biological activity, potentially leading to varying therapeutic applications. []

Source and Classification

Lisofylline is classified under the category of xanthine derivatives and is a metabolite of pentoxifylline. It has been investigated for its pharmacological properties, particularly in modulating immune responses and enhancing insulin secretion. The compound's structure consists of a xanthine core substituted with a hydroxyhexyl side chain, contributing to its biological efficacy and solubility characteristics.

Synthesis Analysis

The synthesis of (+/-)-Lisofylline has evolved through various methodologies, with recent advancements focusing on chemoenzymatic processes. A notable method involves a tandem biocatalytic approach utilizing laccase from Trametes versicolor and alcohol dehydrogenases. This method allows for the oxidation of lisofylline to pentoxifylline followed by stereoselective reduction to yield the desired enantiomeric form.

Key parameters in the synthesis include:

  • Oxidation Conditions: The reaction typically requires an aerobic environment and can be optimized using co-solvents such as acetone to enhance substrate solubility and enzyme activity.
  • Conversion Rates: Initial conversion rates have been significantly improved from 16% to 95% through systematic optimization of reaction conditions, including time and concentration adjustments .
Molecular Structure Analysis

The molecular structure of (+/-)-Lisofylline can be described by its chemical formula C13H19N5O3C_{13}H_{19}N_5O_3. The compound features:

  • A xanthine nucleus, which is characteristic of many biologically active compounds.
  • A 5-hydroxyhexyl side chain, which plays a crucial role in its interaction with biological targets.

The stereochemistry of lisofylline is critical for its biological activity, with the R-(−) enantiomer showing superior efficacy in pharmacological assays .

Chemical Reactions Analysis

(+/-)-Lisofylline participates in several chemical reactions, primarily related to its metabolism and interaction with biological systems:

  • Oxidation: Lisofylline can be oxidized to pentoxifylline, which is a less active metabolite.
  • Reduction: The compound can undergo reduction reactions mediated by specific enzymes, leading to the formation of various analogs that may exhibit enhanced potency or altered pharmacokinetic profiles.

These reactions are essential for understanding the compound's metabolic pathways and optimizing its therapeutic applications .

Mechanism of Action

The mechanism of action of (+/-)-Lisofylline involves several pathways:

  • Anti-inflammatory Activity: Lisofylline modulates immune responses by inhibiting the production of pro-inflammatory cytokines such as interferon-gamma. This action helps protect pancreatic beta-cells from cytokine-mediated apoptosis.
  • Insulin Secretion Enhancement: The compound enhances insulin secretion in response to glucose stimulation, thereby improving glycemic control in diabetic models .
  • Cell Protection: Lisofylline has been shown to protect beta-cells from Th1 cytokines, reducing the onset of type 1 diabetes in experimental models .
Physical and Chemical Properties Analysis

The physical and chemical properties of (+/-)-Lisofylline include:

  • Solubility: It exhibits high aqueous solubility, which is advantageous for oral bioavailability.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.
  • Pharmacokinetics: Studies indicate that lisofylline undergoes rapid metabolic interconversion to pentoxifylline, impacting its pharmacokinetic profile. Its half-life and bioavailability remain areas of active research due to their implications for dosing regimens .
Applications

(+/-)-Lisofylline has several promising applications:

  • Type 1 Diabetes Treatment: Due to its ability to enhance insulin secretion and protect pancreatic cells, lisofylline is being explored as a therapeutic agent for type 1 diabetes.
  • Anti-inflammatory Therapy: Its anti-inflammatory properties make it a candidate for treating conditions characterized by excessive immune responses.
  • Drug Development: Ongoing research aims to develop lisofylline analogs with improved potency and pharmacokinetic characteristics, potentially expanding its clinical utility .
Introduction to (±)-Lisofylline

Chemical Identity and Structural Characterization

(±)-Lisofylline, chemically designated as (±)-1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a racemic mixture of the enantiomerically pure (R)- and (S)-forms of a methylxanthine derivative. Its molecular formula is C₁₃H₂₀N₄O₃, with a molecular weight of 280.33 g/mol [1] [6] [9]. The compound features a xanthine core (purine-2,6-dione) substituted with methyl groups at positions N-3 and N-7, and a 5-hydroxyhexyl chain at N-1. The chiral center at the C5 position of the hydroxyhexyl side chain defines its stereoisomers, with the (R)-enantiomer (lisofylline) being the biologically active form [1] [10].

Structural Features and Properties:

  • Stereochemistry: The racemate contains equal proportions of (R)- and (S)-enantiomers. The (R)-enantiomer exhibits significantly higher biological activity, particularly in anti-inflammatory and immunomodulatory contexts [4] [10].
  • Functional Groups: The xanthine core contributes hydrogen-bond accepting carbonyl groups, while the hydroxyhexyl side chain provides a hydrogen-bond donor (hydroxyl group) and lipophilic character [6].
  • Physicochemical Properties:Table 1: Key Physicochemical Properties of (±)-Lisofylline
PropertyValue
Molecular Weight280.33 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (carbonyl and nitrogens)
Rotatable Bonds5
Topological Polar Surface Area78.7 Ų
XLogP0.7 (indicating moderate lipophilicity)

Source: [6] [9]

Synthesis and Analytical Characterization:(±)-Lisofylline is synthesized through enantioselective reduction of pentoxifylline metabolites or asymmetric synthesis using chiral catalysts. Key methods include enzymatic reduction with Rhodotorula rubra or chiral pinanediol boronic esters [1]. Analytical characterization employs chiral HPLC for enantiomeric separation, with UV detection at 275 nm [3] [9]. Standardized reference materials are available for pharmaceutical analysis, with purity ≥99% by HPLC [9].

Metabolism:(±)-Lisofylline undergoes hepatic metabolism primarily via CYP3A4-mediated oxidation to form lisofylline-4,5-diol and pentoxifylline [6]. This metabolic pathway is significant in humans and preclinical models, influencing its pharmacokinetic profile [3].

Historical Development and Discovery

(±)-Lisofylline emerged from systematic efforts to optimize the therapeutic profile of pentoxifylline, a methylxanthine approved for peripheral vascular disease. Initial research in the 1980s identified hydroxyhexyl metabolites of pentoxifylline, leading to the isolation and characterization of the biologically active (R)-enantiomer (lisofylline) [1] [10]. Hoechst AG secured early patents (DE 3942872, US 5310666) for enantioselective synthesis methods in 1991–1994, enabling large-scale production [1].

Key Developmental Milestones:Table 2: Historical Development Timeline of (±)-Lisofylline

YearMilestoneSignificance
1986First chiral synthesis via pinanediol boronic estersEnabled stereoselective production [1]
1991Hoechst AG patents enantioselective preparationIndustrial-scale synthesis [1]
Mid-1990sPreclinical validation in type 1 diabetes modelsDemonstrated islet protection and STAT4 inhibition [1] [7]
2000Phase 3 trials for graft-versus-host disease (Bone Marrow Transplant)Showed improved 100-day survival at 3 mg/kg [3] [5]
2002Phase 3 trials for acute lung injury haltedNo survival benefit vs. placebo [3]
2009Phase 2 trial for type 1 diabetes initiated (NCT00843124)Repurposing for autoimmune diabetes [5]

The late 1990s saw expanded preclinical investigations revealing lisofylline’s unique immunomodulatory actions distinct from pentoxifylline. Research shifted toward autoimmune and inflammatory conditions, particularly type 1 diabetes, where it prevented β-cell destruction in non-obese diabetic (NOD) mice [4] [7]. Despite promising early results, clinical development faced setbacks when Phase 3 trials for acute respiratory distress syndrome (ARDS) and sepsis-related indications failed to demonstrate efficacy [3]. This led to strategic repurposing, with a Phase 2 trial for type 1 diabetes launched in 2009 under NIH support [5].

Position Within the Methylxanthine Pharmacological Class

Methylxanthines are a class of alkaloids characterized by a xanthine backbone substituted with methyl groups. (±)-Lisofylline belongs to this class alongside theophylline, pentoxifylline, and caffeine but exhibits distinct mechanisms and applications [6].

Mechanistic Differentiation:

  • Phosphodiesterase Inhibition: Classical methylxanthines (e.g., theophylline) non-selectively inhibit phosphodiesterases, elevating cyclic AMP. (±)-Lisofylline lacks significant PDE activity [1].
  • Adenosine Receptor Antagonism: While theophylline blocks adenosine receptors (A₁/A₂), (±)-Lisofylline does not engage these receptors at therapeutic concentrations [4].
  • Novel Anti-inflammatory Targets:
  • Phosphatidic Acid (PA) Inhibition: Blocks lysophosphatidic acid acyltransferase (LPAAT), reducing PA generation (IC₅₀: 0.6 µM). PA is a key lipid mediator of pro-inflammatory cytokine release [3] [8].
  • IL-12/STAT4 Pathway Suppression: Inhibits interleukin-12 signaling and STAT4 phosphorylation, disrupting T-cell differentiation critical in autoimmunity [1] [4] [10].
  • Mitochondrial Protection: Enhances β-cell mitochondrial function, reducing apoptosis induced by inflammatory cytokines (e.g., IL-1β) [3].

Therapeutic Differentiation:

  • Autoimmune Applications: Unlike pentoxifylline (used for vascular disorders), (±)-Lisofylline shows efficacy in models of type 1 diabetes, multiple sclerosis, and graft rejection [5] [7].
  • Cytokine Modulation: Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IFN-γ) while promoting anti-inflammatory IL-10 in human leukocytes [3] [8].
  • Tissue Protection: Reduces oxidative injury in pancreatic islets, lung, and intestinal mucosa by attenuating neutrophil adhesion and free fatty acid generation [3] [6].

Pharmacokinetic Advantages:Physiologically based pharmacokinetic (PBPK) modeling indicates enhanced tissue distribution compared to older methylxanthines. In mice, it achieves higher concentrations in the liver, kidneys, and lungs, with an intrinsic hepatic clearance of 5.427 ml/min [3]. This broad tissue penetration supports its application in organ-specific inflammation.

Properties

CAS Number

6493-06-7

Product Name

(+/-)-Lisofylline

IUPAC Name

1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3

InChI Key

NSMXQKNUPPXBRG-UHFFFAOYSA-N

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Synonyms

3,7-Dihydro-1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6-dione; 1-(5-Hydroxyhexyl)theobromine; (+/-)-1-(5-Hydroxyhexyl)-3,7-dimethylxanthine; BL 194; Pentoxifylline Alcohol; Hydroxy pentoxifylline

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.